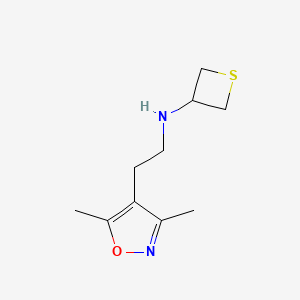
N-(2-(3,5-Dimethylisoxazol-4-yl)ethyl)thietan-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(3,5-Dimethylisoxazol-4-yl)ethyl)thietan-3-amine is a compound that features a thietane ring attached to an ethyl chain, which is further connected to a 3,5-dimethylisoxazole moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3,5-Dimethylisoxazol-4-yl)ethyl)thietan-3-amine typically involves the following steps:
Formation of the 3,5-Dimethylisoxazole Ring: This can be achieved through a cyclization reaction involving appropriate precursors such as 3,5-dimethyl-4-nitroisoxazole.
Attachment of the Ethyl Chain: The ethyl chain can be introduced via a nucleophilic substitution reaction using an ethyl halide.
Formation of the Thietane Ring: The thietane ring can be synthesized through a cyclization reaction involving a suitable thiol and an alkyl halide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-(3,5-Dimethylisoxazol-4-yl)ethyl)thietan-3-amine can undergo various chemical reactions, including:
Oxidation: The thietane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The isoxazole ring can be reduced under specific conditions to form corresponding amines.
Substitution: The ethyl chain can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-(2-(3,5-Dimethylisoxazol-4-yl)ethyl)thietan-3-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of N-(2-(3,5-Dimethylisoxazol-4-yl)ethyl)thietan-3-amine involves its interaction with specific molecular targets. The isoxazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The thietane ring may also play a role in the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2-(3,5-Dimethylisoxazol-4-yl)ethyl)thietan-3-amine: can be compared with other isoxazole derivatives and thietane-containing compounds.
3,5-Dimethylisoxazole: Shares the isoxazole moiety but lacks the thietane ring.
Thietan-3-amine: Contains the thietane ring but lacks the isoxazole moiety.
Uniqueness
The combination of the isoxazole and thietane rings in this compound provides unique structural and chemical properties that are not present in the individual components. This makes it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C10H16N2OS |
|---|---|
Poids moléculaire |
212.31 g/mol |
Nom IUPAC |
N-[2-(3,5-dimethyl-1,2-oxazol-4-yl)ethyl]thietan-3-amine |
InChI |
InChI=1S/C10H16N2OS/c1-7-10(8(2)13-12-7)3-4-11-9-5-14-6-9/h9,11H,3-6H2,1-2H3 |
Clé InChI |
NDVHZIHQSVWQBV-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=NO1)C)CCNC2CSC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


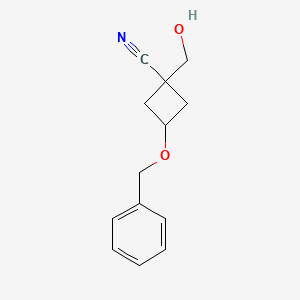
![N-Benzyl-4-chloro-N-[(2,4,6-trichloro-phenylcarbamoyl)-methyl]-benzamide](/img/structure/B12987966.png)
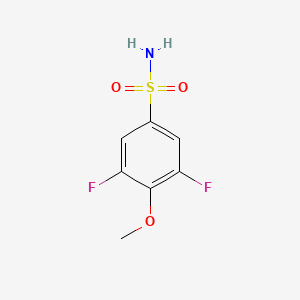


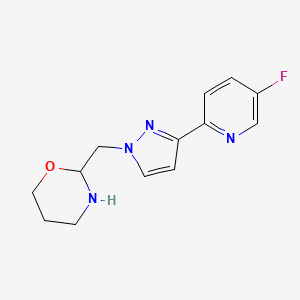
![4-Chloro-2,5,6-trimethyl-7-(2,4,6-tribromophenyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B12987985.png)
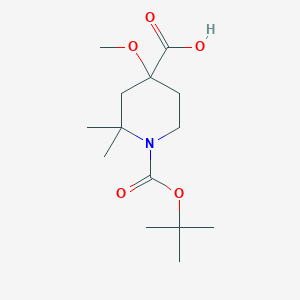
![N,1,5-Trimethyl-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride](/img/structure/B12988000.png)
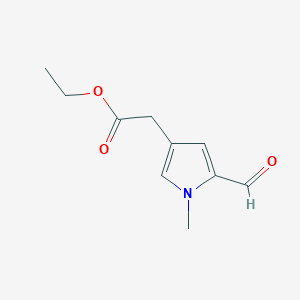
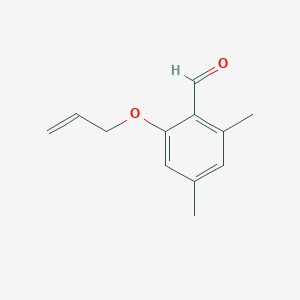

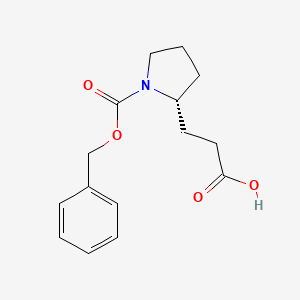
![(1R,5R)-tert-Butyl 8-oxo-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carboxylate](/img/structure/B12988052.png)
